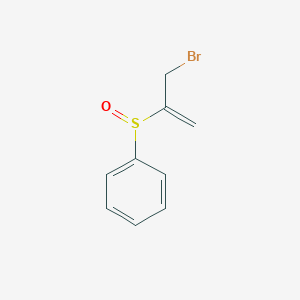

(3-Bromoprop-1-ene-2-sulfinyl)benzene

Description

Significance of Chiral Sulfoxides as Versatile Synthons and Chiral Auxiliaries in Asymmetric Transformations

Chiral sulfoxides have emerged as indispensable tools in the field of asymmetric synthesis. wiley-vch.dethieme-connect.commedcraveonline.com Their utility stems from the stable chirality at the sulfur atom, which can effectively control the stereochemical outcome of reactions occurring at adjacent or remote positions. medcraveonline.com The sulfinyl group's ability to act as a chiral auxiliary is a cornerstone of modern synthetic strategies, enabling the preparation of enantiomerically enriched compounds. thieme-connect.comresearchgate.netnih.gov

The stereochemical information embedded in the chiral sulfoxide (B87167) can be transferred to a new stereocenter with a high degree of fidelity. maxbrainchemistry.com This is often achieved through reactions where the sulfoxide group either directly participates in the bond-forming event or influences the facial selectivity of an approaching reagent. medcraveonline.com The lone pair of electrons and the oxygen atom on the sulfur provide distinct steric and electronic environments, which are key to their function as effective chiral controllers. illinois.edu

Key applications of chiral sulfoxides in asymmetric synthesis include:

Asymmetric aldol (B89426) reactions: Directing the stereoselective formation of carbon-carbon bonds.

Michael additions: Controlling the conjugate addition of nucleophiles to α,β-unsaturated systems. acs.org

Diels-Alder reactions: Influencing the stereochemistry of cycloaddition reactions.

Synthesis of chiral alcohols and amines: Serving as precursors to other valuable chiral building blocks.

The development of efficient methods for the synthesis of enantiopure sulfoxides, such as the Andersen synthesis, has been crucial to their widespread adoption in organic synthesis. medcraveonline.com

The Unique Reactivity Profile of Allylic and Vinylic Sulfoxides

The presence of both allylic and vinylic sulfoxide functionalities within (3-Bromoprop-1-ene-2-sulfinyl)benzene imparts a particularly rich and complex reactivity profile. These two motifs, while both containing a sulfoxide, exhibit distinct chemical behaviors.

Allylic Sulfoxides:

Allylic sulfoxides are well-known for their participation in wiley-vch.demaxbrainchemistry.com-sigmatropic rearrangements, most notably the Mislow-Evans rearrangement . maxbrainchemistry.comwikipedia.orgwpmucdn.com This thermal process involves the conversion of an allylic sulfoxide into an allylic alcohol via a sulfenate ester intermediate. wikipedia.orgthermofisher.com The rearrangement is highly stereoselective, allowing for the transfer of chirality from the sulfur atom to a carbon atom. maxbrainchemistry.comwikipedia.org

Another important reaction of allylic sulfoxides is the Pummerer reaction . Under acidic conditions, allylic sulfoxides can be converted into α-functionalized sulfides, which are valuable synthetic intermediates. researchgate.netresearchgate.net The interrupted Pummerer reaction has also emerged as a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net

Vinylic Sulfoxides:

Vinylic sulfoxides are versatile Michael acceptors, readily undergoing conjugate addition reactions with a variety of nucleophiles. acs.org The stereochemistry of these additions can often be controlled by the chiral sulfoxide group, leading to the formation of enantiomerically enriched products. acs.org They also participate in pericyclic reactions such as Diels-Alder and ene reactions. rsc.org

Furthermore, vinylic sulfoxides can be employed in transition metal-catalyzed cross-coupling reactions, such as the Heck reaction, to form more complex olefinic structures. organic-chemistry.org The reactivity of vinylic sulfoxides is influenced by the electronic nature of the substituents on the double bond and the sulfur atom.

Comparative Reactivity of Allylic vs. Vinylic Sulfoxides

| Feature | Allylic Sulfoxides | Vinylic Sulfoxides |

| Characteristic Reaction | wiley-vch.demaxbrainchemistry.com-Sigmatropic Rearrangement (Mislow-Evans) maxbrainchemistry.comwikipedia.orgwpmucdn.com | Michael Addition acs.org |

| Key Intermediate | Sulfenate ester wikipedia.org | Enolate or equivalent |

| Common Transformation | Conversion to allylic alcohols thermofisher.com | Formation of β-functionalized sulfoxides |

| Stereochemical Control | High transfer of chirality from sulfur to carbon wikipedia.org | Diastereoselective addition controlled by the sulfinyl group acs.org |

Role of Brominated Organic Scaffolds in Advanced Synthetic Strategies

The incorporation of bromine into organic molecules significantly enhances their synthetic versatility. acs.orgnih.gov Brominated compounds are key intermediates in a vast array of organic transformations, primarily due to the C-Br bond's susceptibility to both nucleophilic substitution and oxidative addition by transition metals. wikipedia.orgresearchgate.net

In the context of this compound, the allylic bromide functionality is particularly reactive. It can readily undergo SN2 and SN2' reactions with a wide range of nucleophiles, allowing for the introduction of diverse functional groups at either the α or γ position relative to the bromine atom.

Key transformations involving brominated organic compounds include:

Cross-coupling reactions: Suzuki, Stille, Negishi, and Sonogashira couplings are fundamental methods for carbon-carbon bond formation, where the bromo-substrate is a common coupling partner.

Grignard and organolithium reagent formation: Conversion of the C-Br bond into a highly nucleophilic organometallic species.

Nucleophilic substitution reactions: Displacement of the bromide ion by a variety of nucleophiles. researchgate.net

Radical reactions: The C-Br bond can undergo homolytic cleavage to generate carbon-centered radicals.

The presence of the bromine atom in this compound provides a synthetic handle that is orthogonal to the reactivity of the sulfoxide and the olefinic moieties, allowing for a stepwise and controlled functionalization of the molecule.

Overview of Research Trends for Multifunctionalized Organosulfur Compounds

The field of organosulfur chemistry is continually evolving, with a growing emphasis on the development of multifunctional compounds that can participate in a cascade of reactions to rapidly build molecular complexity. nih.gov Research is increasingly focused on the design of reagents that contain multiple, orthogonally reactive functional groups, enabling chemists to perform several transformations in a single synthetic operation.

Current research trends in this area include:

Catalytic enantioselective transformations: The development of new chiral sulfur-based ligands and catalysts for asymmetric synthesis continues to be a major focus. researchgate.netthieme-connect.com

Cascade reactions: Designing molecules that can undergo a series of intramolecular or intermolecular reactions to form complex products in a single pot. researchgate.net

Sustainable chemistry: The use of sulfur in its various oxidation states to promote more environmentally benign chemical processes.

Bio-inspired synthesis: Mimicking the role of sulfur-containing compounds in biological systems to develop new synthetic methodologies.

Multifunctionalized organosulfur compounds like this compound are at the forefront of these trends. The combination of a chiral sulfoxide, a reactive allylic bromide, and a versatile vinylic system in a single molecule offers a powerful platform for the development of novel and efficient synthetic strategies. The ability to selectively address each of these functional groups is a key challenge and a significant opportunity for future research in this area.

Structure

3D Structure

Properties

CAS No. |

74338-92-4 |

|---|---|

Molecular Formula |

C9H9BrOS |

Molecular Weight |

245.14 g/mol |

IUPAC Name |

3-bromoprop-1-en-2-ylsulfinylbenzene |

InChI |

InChI=1S/C9H9BrOS/c1-8(7-10)12(11)9-5-3-2-4-6-9/h2-6H,1,7H2 |

InChI Key |

RJYXDNDDWNXIBZ-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CBr)S(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Iii. Mechanistic Insights into Transformations Involving 3 Bromoprop 1 Ene 2 Sulfinyl Benzene

Detailed Mechanisms of Sulfoxide (B87167) Formation Reactions

The synthesis of (3-Bromoprop-1-ene-2-sulfinyl)benzene would primarily involve the oxidation of the corresponding sulfide (B99878), phenyl 2-bromoallyl sulfide. This transformation is a cornerstone of sulfur chemistry, with numerous methods developed for the selective conversion of sulfides to sulfoxides.

Oxidative Pathways to Sulfoxides

The oxidation of a sulfide to a sulfoxide involves the addition of a single oxygen atom to the sulfur center. A variety of oxidizing agents can achieve this transformation, ranging from common laboratory reagents to more specialized catalytic systems. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the corresponding sulfone.

Commonly employed oxidants include:

Hydrogen Peroxide (H₂O₂): Often used in conjunction with a metal catalyst, such as titanium or vanadium complexes, to enhance reactivity and selectivity. organic-chemistry.org

Peroxy acids (e.g., m-CPBA): These are effective for the direct oxidation of sulfides. Careful control of stoichiometry (one equivalent) is necessary to favor sulfoxide formation.

Sodium periodate (B1199274) (NaIO₄): A mild and selective reagent for converting sulfides to sulfoxides, often used in alcoholic solvents.

Halogen-based reagents (e.g., N-bromosuccinimide): In aqueous media, these can act as effective oxidizing agents for sulfides.

The general mechanism for these oxidations involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. For instance, with a peroxy acid, the sulfur lone pair attacks the terminal oxygen of the peroxy group, leading to the formation of the sulfoxide and the corresponding carboxylic acid.

For the synthesis of chiral, non-racemic this compound, asymmetric oxidation methods would be employed. These typically involve the use of a chiral catalyst, such as a titanium or vanadium complex coordinated to a chiral ligand, in the presence of an achiral oxidant like hydrogen peroxide or tert-butyl hydroperoxide. These catalytic systems create a chiral environment around the sulfur atom, leading to the preferential formation of one enantiomer of the sulfoxide.

Stereochemical Aspects of Sulfur Chirality and Inversion Barriers

The sulfur atom in this compound is a stereocenter when the two groups attached to it (the phenyl group and the 2-bromoprop-1-enyl group) are different, which is the case here. This gives rise to the existence of two enantiomers. The stereochemical stability of sulfoxides is a key feature of their chemistry.

Sulfoxides possess a trigonal pyramidal geometry, with the sulfur atom at the apex and the two organic substituents and the oxygen atom forming the base. A lone pair of electrons on the sulfur atom occupies the fourth vertex of a distorted tetrahedral arrangement. This geometry makes the sulfoxide chiral.

The interconversion between the two enantiomers of a sulfoxide occurs through pyramidal inversion at the sulfur atom. This process involves a planar transition state and generally has a high activation energy barrier. For typical aryl alkyl sulfoxides, these barriers are in the range of 35-42 kcal/mol, making them configurationally stable at room temperature. nih.gov Racemization of most sulfoxides requires heating to temperatures above 200 °C. nih.gov However, allylic sulfoxides, such as this compound, have an additional, lower-energy pathway for racemization, which is discussed in the following section.

The Mislow-wpmucdn.comthermofisher.com-Sigmatropic Rearrangement of Allylic Sulfoxides in Relation to the Compound's Structure

The presence of the allyl group in this compound opens up a unique and facile pathway for stereochemical changes and synthetic transformations known as the Mislow-Evans rearrangement. wpmucdn.comthermofisher.comwikipedia.orgsynarchive.com This is a reversible wpmucdn.comthermofisher.com-sigmatropic rearrangement that is characteristic of allylic sulfoxides.

Thermal Racemization and Sulfenate Ester Intermediates

Upon heating, an allylic sulfoxide can undergo a wpmucdn.comthermofisher.com-sigmatropic rearrangement to form an achiral allylic sulfenate ester intermediate. wpmucdn.comthermofisher.comwikipedia.org This rearrangement proceeds through a concerted, five-membered cyclic transition state. Because the sulfenate ester is achiral, its formation provides a low-energy pathway for the racemization of the chiral allylic sulfoxide. The sulfenate ester can readily rearrange back to the sulfoxide, and since this can occur to form either enantiomer of the sulfoxide with equal probability, a racemic mixture will eventually be formed. This thermal racemization of allylic sulfoxides occurs at significantly lower temperatures than racemization via pyramidal inversion. thermofisher.com

Metal-Catalyzed Racemization Pathways (e.g., Rhodium π-allyl species)

The racemization of allylic sulfoxides can also be catalyzed by transition metals, notably rhodium complexes. researchgate.netresearchgate.netnih.gov The mechanism of this catalyzed racemization is distinct from the thermal pathway and involves the formation of a rhodium π-allyl intermediate.

The proposed mechanism involves the coordination of the rhodium catalyst to the allylic sulfoxide. This is followed by an oxidative addition step, where the rhodium(I) center inserts into the carbon-sulfur bond to form a rhodium(III) π-allyl complex with a sulfenate ligand. This intermediate can then undergo reductive elimination to reform the allylic sulfoxide. This process allows for the epimerization at the sulfur center, leading to racemization. Deuterium labeling studies have provided evidence for the involvement of such π-allyl intermediates in rhodium-catalyzed reactions of allylic sulfoxides. researchgate.net

Reactivity at the Brominated Vinylic System

The brominated vinylic system in this compound introduces another site of reactivity. Vinyl bromides are versatile intermediates in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

The carbon-bromine bond in a vinyl bromide can participate in a variety of palladium-catalyzed reactions, including:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond, replacing the bromine with an aryl, vinyl, or alkyl group.

Heck Reaction: Coupling with an alkene to form a new, more substituted alkene. organic-chemistry.org

Sonogashira Coupling: Reaction with a terminal alkyne to form a conjugated enyne.

Stille Coupling: Reaction with an organotin reagent.

Buchwald-Hartwig Amination: Coupling with an amine to form an enamine. organic-chemistry.org

These reactions typically proceed via a catalytic cycle involving oxidative addition of the vinyl bromide to a palladium(0) complex, followed by transmetalation (for coupling with organometallic reagents) or migratory insertion (for the Heck reaction), and concluding with reductive elimination to regenerate the palladium(0) catalyst and yield the coupled product. The presence of the sulfoxide group in this compound could potentially influence the reactivity of the vinyl bromide moiety, either through electronic effects or by coordinating to the metal catalyst.

Electrophilic Additions to the Alkene (e.g., halohydrin formation, dibromination)

The carbon-carbon double bond in this compound is susceptible to electrophilic attack. Reactions such as halohydrin formation and dibromination proceed through a cyclic halonium ion intermediate, with the subsequent nucleophilic attack dictating the final product structure.

Halohydrin Formation: When the reaction with a halogen (e.g., Br₂) is conducted in the presence of water, a halohydrin is formed. The initial step is the electrophilic addition of the halogen to the alkene, creating a cyclic bromonium ion. masterorganicchemistry.comchemistrysteps.com Due to the significant quantity of water acting as the solvent, a water molecule, rather than the bromide ion, acts as the nucleophile in the second step. chemistrysteps.comyoutube.com The water attacks one of the carbons of the former double bond from the side opposite to the bromonium ion, leading to an anti-addition product. masterorganicchemistry.com Subsequent deprotonation of the oxonium ion yields the neutral halohydrin. The regioselectivity of the water molecule's attack is influenced by the electronic effects of the adjacent phenylsulfinyl group.

Dibromination: In a non-nucleophilic solvent like dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄), the bromide ion (Br⁻), generated in the first step, attacks the bromonium ion intermediate. chemistrysteps.com Similar to halohydrin formation, this is an Sₙ2-type process that results in the exclusive formation of the anti-addition product, a vicinal dibromide. masterorganicchemistry.com

| Reaction | Reagents | Key Intermediate | General Product |

|---|---|---|---|

| Halohydrin Formation | Br₂, H₂O | Cyclic Bromonium Ion | Vicinal Bromo-alcohol |

| Dibromination | Br₂, CH₂Cl₂ | Cyclic Bromonium Ion | Vicinal Dibromide |

Radical-Mediated Processes (e.g., C-H allylation, oxysulfenylation)

The allylic bromide functionality makes this compound a participant in various radical-mediated transformations. These processes typically involve the formation of a carbon-centered radical through halogen atom transfer (XAT).

C-H Allylation: In radical-mediated C-H allylation, this compound can serve as an allyl source. The reaction is initiated by a radical initiator that facilitates the abstraction of the bromine atom, a process known as halogen atom transfer. nih.govrsc.org This generates a resonance-stabilized allylic radical. This radical can then add to an appropriate acceptor, or in a C-H allylation context, it can be trapped by a C-H bond from another substrate, leading to the formation of a new C-C bond. The feasibility of the halogen abstraction step is dependent on the bond dissociation energy difference between the C-Br bond and the bond formed between the abstractor and the bromine atom. nih.gov

Oxysulfenylation: While less common, a hypothetical radical oxysulfenylation would involve the addition of both an oxygen-centered radical (RO•) and a sulfur-centered radical (RS•) across the double bond. Such a process would likely proceed in a stepwise manner, where one radical adds to the alkene to form a new carbon-centered radical intermediate, which is then trapped by the second radical species. The regiochemistry would be dictated by the relative stability of the potential carbon-centered radical intermediates.

Nucleophilic Additions (e.g., Michael additions, vinylogous and extended Pummerer reactions)

The phenylsulfinyl group is strongly electron-withdrawing, which polarizes the alkene and renders it electrophilic. This activation facilitates nucleophilic attack, most notably in Michael-type additions and specialized variants of the Pummerer reaction.

Michael Additions: As a vinyl sulfoxide, this compound is an excellent Michael acceptor. Soft nucleophiles, such as enolates, amines, or thiolates, can add to the carbon atom β to the sulfoxide group. This conjugate addition is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. The reaction proceeds via a stabilized carbanion intermediate, which is subsequently protonated to give the final adduct.

Vinylogous and Extended Pummerer Reactions: The classical Pummerer reaction involves the rearrangement of a sulfoxide bearing an α-hydrogen to an α-acyloxy thioether upon treatment with an acid anhydride. organicreactions.orgwikipedia.org While this compound lacks an α-hydrogen, it can undergo related transformations. Upon activation of the sulfoxide with an electrophile (e.g., acetic anhydride), several pathways become available for activated vinyl sulfoxides. semanticscholar.org

Vinylogous Pummerer Reaction: In this pathway, deprotonation occurs at the γ-position (the bromomethyl group), followed by a cascade that ultimately allows for nucleophilic addition at the same carbon. semanticscholar.org

Extended Pummerer Reaction: This pathway involves direct nucleophilic attack on the activated double bond, leading to functionalization at the β-position. semanticscholar.org These reactions represent a formal oxidation of the carbon framework coupled with the reduction of the sulfoxide.

| Reaction Type | Activating Group | Site of Nucleophilic Attack | Typical Nucleophiles |

|---|---|---|---|

| Michael Addition | Phenylsulfinyl (–S(O)Ph) | β-Carbon | Enolates, Amines, Thiolates |

| Vinylogous Pummerer | Activated Sulfoxide | γ-Carbon | Acetate |

| Extended Pummerer | Activated Sulfoxide | β-Carbon | Acetate, Arenes, Alkenes |

Elimination Reactions to Form Dienyl Systems

The presence of an allylic bromine atom and adjacent vinyl protons provides a structural motif for elimination reactions. Treatment of this compound with a suitable base can induce the elimination of hydrogen bromide (HBr). This process would convert the allylic system into a conjugated dienyl sulfoxide. The stereochemistry and reactivity of the resulting diene make it a valuable intermediate for further transformations, such as Diels-Alder cycloadditions. The choice of base and reaction conditions would be critical to favor elimination over potential competing nucleophilic substitution reactions at the allylic carbon. semanticscholar.org

Iv. Advanced Spectroscopic and Structural Characterization of 3 Bromoprop 1 Ene 2 Sulfinyl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering deep insights into the molecular framework, connectivity, and stereochemistry.

Assignment of ¹H and ¹³C Resonances for Structural Elucidation

The structural backbone of (3-Bromoprop-1-ene-2-sulfinyl)benzene can be unequivocally mapped by assigning the chemical shifts of its constituent protons (¹H) and carbon (¹³C) atoms. While specific experimental data for this compound is not publicly available, a detailed prediction of its NMR spectra can be formulated based on established chemical shift ranges for analogous structural motifs. nih.govnetlify.app

The ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons of the benzene (B151609) ring, typically appearing in the downfield region (δ 7.0-8.0 ppm). The vinylic protons of the prop-1-ene (B156429) group would likely resonate in the range of δ 5.0-6.5 ppm, with their exact shifts influenced by the electronegativity of the sulfinyl group and the bromine atom. The methylene (B1212753) protons (CH₂Br) adjacent to the bromine atom are anticipated to appear further upfield.

The ¹³C NMR spectrum will complement the proton data, with the aromatic carbons appearing between δ 120-150 ppm. The carbons of the vinyl group are expected in the δ 110-140 ppm region, and the carbon of the brominated methylene group would be significantly shielded, appearing at a lower chemical shift. The sulfinyl group exerts a notable electronic effect on adjacent carbons, influencing their resonance positions. rsc.orgrsc.org A complete assignment would be achieved using two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) to correlate proton and carbon signals.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 7.8 | 125 - 135 |

| Vinylic CH | 5.5 - 6.5 | 115 - 140 |

| CH₂Br | 3.8 - 4.5 | 30 - 40 |

| C-S=O (Aromatic) | - | 140 - 150 |

| C=C-S=O (Vinylic) | - | 135 - 145 |

Note: These are predicted values and may vary in an experimental setting.

Elucidation of Stereochemistry via Coupling Constants and NOESY Experiments

Given the presence of a stereogenic sulfur center and a double bond, this compound can exist as different stereoisomers. The precise stereochemistry can be unraveled through the analysis of proton-proton coupling constants (J-values) and Nuclear Overhauser Effect (NOE) experiments. acs.orgoup.com

The vicinal coupling constants (³J) between the vinylic protons can definitively establish the geometry of the double bond. A larger coupling constant (typically 12-18 Hz) is indicative of a trans relationship, while a smaller value (6-12 Hz) suggests a cis configuration. organicchemistrydata.org Long-range couplings between the protons of the methylene group and the vinylic protons can also provide valuable conformational information. nih.govmiamioh.edu

Application of Hyperpolarization Techniques (e.g., para-Hydrogen Induced Polarization) for Reaction Monitoring

The synthesis or subsequent reactions of this compound can be monitored with exceptional sensitivity using hyperpolarization techniques like para-hydrogen induced polarization (PHIP). PHIP dramatically enhances NMR signal intensities, allowing for real-time observation of reaction kinetics and the detection of transient intermediates, even at very low concentrations.

In a typical application, the corresponding alkyne precursor could be hydrogenated using para-hydrogen in the presence of a suitable catalyst to yield the target alkene. The incorporation of the para-hydrogen atoms into the molecule breaks their magnetic equivalence, leading to a massive enhancement of the NMR signals of the protons attached to the double bond. This allows for precise monitoring of the hydrogenation process and can provide mechanistic insights into the catalytic cycle.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of functional groups.

For this compound, the most characteristic vibration is the S=O stretching mode, which typically appears as a strong band in the infrared spectrum between 1030 and 1070 cm⁻¹. nih.govnih.gov The exact frequency of this band is sensitive to the electronic environment and can be influenced by the conjugation with the vinyl and phenyl groups. In the Raman spectrum, the S=O stretch is also observable, though its intensity can vary. s-a-s.orgresearchgate.net

Other key vibrational modes include the C=C stretch of the alkene at approximately 1600-1650 cm⁻¹, aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, and the C-Br stretch, which is expected at lower frequencies (500-600 cm⁻¹). The out-of-plane C-H bending vibrations of the benzene ring and the vinyl group in the 650-1000 cm⁻¹ region can also provide structural information. researchgate.netresearchgate.net Conformational isomers may be distinguishable by subtle shifts in these vibrational frequencies.

Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical Intensity (IR) |

| S=O | Stretch | 1030 - 1070 | Strong |

| C=C (alkene) | Stretch | 1600 - 1650 | Medium |

| C=C (aromatic) | Stretch | 1450 - 1600 | Medium to Strong |

| C-H (aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (vinylic) | Stretch | 3020 - 3080 | Medium |

| C-Br | Stretch | 500 - 600 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity, which is a definitive indicator of a single bromine atom in the molecule.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion. Subsequent fragmentation of this ion in the mass spectrometer provides valuable structural information. Predicted fragmentation pathways for this compound would likely involve:

Loss of a bromine radical (•Br): This would lead to a significant fragment ion at [M-79]⁺ and [M-81]⁺.

Cleavage of the C-S bond: This could result in the formation of a phenylsulfinyl cation ([C₆H₅SO]⁺) or a bromopropenyl cation.

Loss of the sulfoxide (B87167) group: Fragmentation involving the loss of SO is also a possibility. taylorfrancis.commiamioh.edunih.gov

Rearrangement reactions: Intramolecular rearrangements followed by fragmentation can also occur, leading to a complex but informative fragmentation pattern. scribd.com

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Proposed Structure | Predicted m/z |

| [M]⁺ | [C₉H₉BrOS]⁺ | 244/246 |

| [M-Br]⁺ | [C₉H₉OS]⁺ | 165 |

| [C₆H₅SO]⁺ | Phenylsulfinyl cation | 125 |

| [C₃H₄Br]⁺ | Bromopropenyl cation | 119/121 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

While NMR and other spectroscopic methods provide information about the relative stereochemistry and conformation in solution, single-crystal X-ray crystallography is the gold standard for determining the absolute configuration of chiral molecules and their precise three-dimensional structure in the solid state. bruceryandontexist.netresearchgate.net

For this compound, obtaining a suitable single crystal would allow for the unambiguous assignment of the R or S configuration at the stereogenic sulfur atom. The crystallographic data would provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's solid-state conformation. This includes the orientation of the phenyl and bromopropenyl groups relative to the sulfoxide moiety. smu.edu The determination of the absolute configuration is often achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal, particularly heavier atoms like sulfur and bromine. acs.orgresearchgate.net This technique provides the ultimate proof of the molecule's three-dimensional structure.

Chiroptical Spectroscopy (Circular Dichroism, Vibrational Circular Dichroism) for Chiral Analysis

A thorough investigation of chiroptical spectroscopic data for this compound was intended to provide insights into its stereochemistry. As a chiral sulfoxide, this compound is expected to exist as two enantiomers. Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful techniques for determining the absolute configuration and conformational preferences of chiral molecules in solution.

Ideally, this section would have presented and discussed the CD and VCD spectra of the enantiomers of this compound. This would involve the analysis of Cotton effects in the CD spectrum, which are the differential absorption of left and right circularly polarized light by the chiral chromophores within the molecule. The sign and magnitude of these effects are directly related to the spatial arrangement of the atoms. VCD spectroscopy, the infrared counterpart to CD, provides information on the stereochemistry based on molecular vibrations.

A data table summarizing key chiroptical data, such as the wavelength of maximum absorption (λmax) and the differential molar extinction coefficient (Δε), would have been included.

Table 1: Hypothetical Chiroptical Data for this compound

| Spectroscopic Technique | Wavelength (nm or cm⁻¹) | Molar Ellipticity [θ] or Differential Absorbance (ΔA) | Solvent |

|---|---|---|---|

| Circular Dichroism (CD) | Data Not Available | Data Not Available | Data Not Available |

Electronic Spectroscopy (UV-Vis Absorption, Fluorescence) for Photophysical Properties

The electronic transitions and photophysical properties of this compound were to be examined using UV-Vis absorption and fluorescence spectroscopy. The UV-Vis spectrum would reveal information about the conjugated π-electron system involving the benzene ring and the allylic sulfoxide moiety. Analysis of the absorption maxima (λmax) and molar absorptivity (ε) would characterize the electronic transitions (e.g., π → π* and n → π*).

Fluorescence spectroscopy would have been employed to investigate the emissive properties of the compound upon excitation. This would include determining the fluorescence emission spectrum, quantum yield (Φf), and fluorescence lifetime (τf). These parameters are crucial for understanding the de-excitation pathways of the excited electronic states and the potential applications of the molecule in areas such as sensing or imaging.

A data table summarizing the photophysical properties would have been provided.

Table 2: Hypothetical Photophysical Data for this compound

| Spectroscopic Technique | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φf) | Solvent |

|---|---|---|---|---|---|

| UV-Vis Absorption | N/A | Data Not Available | Data Not Available | N/A | Data Not Available |

V. Computational and Theoretical Investigations of 3 Bromoprop 1 Ene 2 Sulfinyl Benzene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For (3-Bromoprop-1-ene-2-sulfinyl)benzene, DFT calculations would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

Theoretical studies on similar aryl sulfoxides reveal that the sulfur atom adopts a tetrahedral geometry, with the oxygen atom, the phenyl group, the allyl group, and a lone pair of electrons as its substituents. The S=O bond is highly polarized, with significant negative charge on the oxygen and positive charge on the sulfur, a feature that DFT calculations can quantify through population analysis (e.g., Mulliken or Natural Bond Orbital analysis). The electronic properties of the entire molecule are significantly influenced by the interplay between the electron-withdrawing sulfinyl group and the aromatic phenyl ring. The bromine atom on the allylic chain is also expected to have a notable inductive effect on the electronic structure.

Table 1: Predicted Molecular Geometry Parameters for this compound based on DFT Calculations on Analogous Compounds

| Parameter | Predicted Value Range | Influencing Factors |

|---|---|---|

| S=O Bond Length | 1.48 - 1.52 Å | Polarity of the bond, substituent effects |

| S-C(phenyl) Bond Length | 1.78 - 1.82 Å | Hybridization of carbon, conjugation with the ring |

| S-C(allyl) Bond Length | 1.80 - 1.85 Å | Nature of the allylic carbon, steric effects |

| C-Br Bond Length | 1.92 - 1.96 Å | Hybridization of carbon, electronegativity of bromine |

| O-S-C Angle | ~106-108° | Repulsion between bonding and lone pairs |

| C-S-C Angle | ~98-102° | Steric hindrance between the phenyl and allyl groups |

Reaction Pathway Modeling and Transition State Analysis

A significant area of theoretical investigation for allylic sulfoxides is the modeling of their reaction pathways, particularly the nih.govresearchgate.net-sigmatropic rearrangement, also known as the Mislow-Evans rearrangement. nih.govwikipedia.org This process involves the conversion of an allylic sulfoxide (B87167) to an allylic sulfenate ester, which can then be trapped by a thiophile to yield an allylic alcohol. wikipedia.org

Prediction and Interpretation of Spectroscopic Data

Computational chemistry offers powerful tools for the prediction and interpretation of various spectroscopic data. By calculating the vibrational frequencies, nuclear magnetic shielding tensors, and electronic transitions, theoretical spectra can be generated that aid in the analysis of experimental data.

Theoretical NMR Spectra: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted by calculating the magnetic shielding of each nucleus. For this compound, these calculations would help in assigning the signals of the protons and carbons in the phenyl and bromopropenyl moieties. Theoretical calculations on related sulfoxides have shown good correlation with experimental NMR data. nih.gov

Theoretical IR Spectra: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared (IR) spectrum. This would allow for the identification of characteristic vibrational modes, such as the strong S=O stretching frequency, which is typically observed in the 1030-1070 cm⁻¹ range for sulfoxides.

Theoretical UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. For this compound, these calculations would likely show absorptions corresponding to π-π* transitions within the phenyl ring and n-π* transitions involving the sulfoxide group.

Table 2: Predicted Spectroscopic Data for this compound based on Theoretical Calculations

| Spectroscopic Technique | Predicted Feature | Theoretical Basis |

|---|---|---|

| ¹³C NMR | Chemical shifts for aromatic and vinylic carbons | Calculation of nuclear magnetic shielding tensors |

| ¹H NMR | Distinct signals for allylic and aromatic protons | Calculation of nuclear magnetic shielding tensors |

| IR Spectroscopy | Strong S=O stretch (~1050 cm⁻¹) | Calculation of vibrational frequencies |

| UV-Vis Spectroscopy | π-π* and n-π* transitions | Time-dependent DFT (TD-DFT) calculations |

Conformational Analysis and Interconversion Barriers

The flexibility of the sulfinyl and allylic moieties in this compound gives rise to multiple possible conformations. Computational methods can be used to explore the potential energy surface and identify the most stable conformers. The relative energies of these conformers and the energy barriers for their interconversion can be calculated, providing insight into the molecule's dynamic behavior.

The rotation around the S-C(phenyl) and S-C(allyl) bonds will have specific energy profiles that can be determined through relaxed potential energy surface scans. These calculations are crucial for understanding which conformations are predominantly populated at a given temperature and how these conformations might influence the molecule's reactivity. Studies on allylic sulfoxides have shown that the conformational preferences can play a significant role in the stereochemical outcome of their reactions. acs.org

Studies on Chirality, Stereoselectivity, and Chiral Induction Mechanisms

The sulfur atom in this compound is a stereocenter, making the molecule chiral. The barrier to pyramidal inversion at the sulfur atom in sulfoxides is high, meaning that enantiomers are configurationally stable at room temperature. illinois.edu Computational studies are invaluable for understanding the stereochemical aspects of reactions involving such chiral sulfoxides.

In the context of the Mislow-Evans rearrangement, theoretical modeling can explain the high degree of stereoselectivity observed. The calculations can determine the relative energies of the transition states leading to different diastereomeric products, thereby predicting the major stereoisomer formed. This transfer of chirality from the sulfur atom to a carbon atom is a key feature of this reaction, and computational analysis provides a detailed picture of the underlying chiral induction mechanisms. nih.govacs.org

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions play a critical role in determining the physical properties and crystal packing of molecules. For this compound, several types of non-covalent interactions can be computationally investigated:

Dipole-dipole interactions: Arising from the highly polar S=O bond.

van der Waals forces: Including London dispersion forces, which are significant for the entire molecule.

Halogen bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules.

π-stacking: The phenyl rings can engage in π-π stacking interactions.

Advanced computational methods, such as those incorporating dispersion corrections (e.g., DFT-D), are necessary to accurately model these weak interactions. The analysis of the calculated molecular electrostatic potential (MEP) surface can also help to visualize and predict the sites for these intermolecular interactions.

Vi. Synthetic Applications and Transformational Chemistry of 3 Bromoprop 1 Ene 2 Sulfinyl Benzene

Utilization as a Chiral Auxiliary in Asymmetric Synthesis

The chiral sulfinyl group is a cornerstone of modern asymmetric synthesis. Its steric and electronic properties, combined with its configurational stability and ease of removal, make it an effective chiral auxiliary. In (3-Bromoprop-1-ene-2-sulfinyl)benzene, the phenylsulfinyl group is directly attached to a prochiral vinylic carbon, making it an excellent controller of stereochemistry in reactions involving the double bond.

Chiral α,β-unsaturated sulfoxides, such as the vinyl sulfoxide (B87167) moiety in this compound, are powerful tools for diastereoselective carbon-carbon bond formation. The sulfinyl group effectively shields one face of the double bond, directing the approach of incoming nucleophiles or reagents to the opposite face.

In Michael additions , the vinyl sulfoxide acts as an activated acceptor. The addition of nucleophiles, such as organocuprates, enolates, or thiols, proceeds with a high degree of stereocontrol, dictated by the chirality at the sulfur atom. pkusz.edu.cn The sulfoxide is believed to adopt a conformation where the bulky phenyl group and the oxygen atom create a highly biased steric environment, leading to the formation of one diastereomer preferentially.

Similarly, in [4+2] cycloaddition (Diels-Alder) reactions , the chiral vinyl sulfoxide serves as a highly effective dienophile. The facial selectivity is controlled by the sulfinyl group, leading to the formation of cyclic adducts with excellent diastereoselectivity. The resulting cycloadducts can then be further elaborated, with the sulfoxide group being removed or transformed in subsequent steps.

| Reaction Type | Nucleophile/Diene | Typical Conditions | Diastereomeric Excess (d.e.) |

| Michael Addition | R₂CuLi | Et₂O, -78 °C | >95% |

| Michael Addition | Thiophenol | Base (e.g., DBU), CH₂Cl₂ | >90% |

| Diels-Alder | Cyclopentadiene | Lewis Acid (e.g., ZnCl₂), CH₂Cl₂, 0 °C | >98% |

| [3+2] Cycloaddition | Nitrone | Toluene, 80 °C | High |

Table 1: Representative Diastereoselective C-C Bond Forming Reactions with Phenyl Vinyl Sulfoxide Derivatives.

The directing influence of the chiral sulfinyl group extends to stereoselective reduction and alkylation reactions. Catalytic hydrogenation of the vinyl group in chiral vinyl sulfoxides can be performed with high diastereoselectivity, yielding chiral saturated sulfoxides. nih.govbohrium.com The choice of catalyst and reaction conditions is crucial for achieving high stereocontrol.

Furthermore, while the vinyl group itself is not directly alkylated, related saturated β-sulfinyl systems can be deprotonated to form a carbanion, which then undergoes highly diastereoselective alkylation. The sulfoxide auxiliary again dictates the trajectory of the incoming electrophile. Although not a direct application of this compound itself, this highlights the versatility of the sulfinyl group in controlling stereochemistry at an adjacent carbon center.

Precursor in Mislow-Evans Rearrangement for Stereoselective Allylic Alcohol Synthesis

As an allylic sulfoxide, this compound is a prime candidate for the Mislow-Evans rearrangement, a powerful thermal nih.govnih.gov-sigmatropic rearrangement that converts allylic sulfoxides into allylic alcohols with excellent chirality transfer. wikipedia.orgthermofisher.com

The reaction proceeds through a concerted, five-membered cyclic transition state. wpmucdn.com The sulfoxide undergoes rearrangement to form a transient allylic sulfenate ester. This equilibrium typically favors the starting sulfoxide. nih.gov However, in the presence of a thiophilic reagent, such as a phosphite (B83602) or thiol, the sulfenate ester is irreversibly trapped, driving the reaction to completion and yielding the corresponding allylic alcohol. wikipedia.orgresearchgate.net The stereochemistry of the newly formed hydroxyl-bearing carbon is directly controlled by the initial chirality of the sulfur atom, making this a highly stereospecific transformation. wikipedia.org This method is widely used in the synthesis of complex natural products. researchgate.net

| Substrate | Thiophile | Solvent | Temperature | Product | Stereochemical Outcome |

| Allyl Phenyl Sulfoxide | P(OMe)₃ | Methanol | Reflux | Allyl Alcohol | High Chirality Transfer |

| Cinnamyl Phenyl Sulfoxide | Piperidine | Toluene | 80 °C | Cinnamyl Alcohol | High Chirality Transfer |

| This compound (Predicted) | P(OEt)₃ | Methanol | Reflux | 2-(Bromomethyl)prop-2-en-1-ol | Predicted High Chirality Transfer |

Table 2: General Conditions for the Mislow-Evans Rearrangement.

Exploitation of the Bromine Atom for Further Functionalization

The presence of the allylic bromine atom provides a versatile handle for a wide range of subsequent chemical modifications, significantly expanding the synthetic utility of the molecule. This functionality allows for the introduction of new carbon or heteroatom substituents through either transition metal-catalyzed or radical-mediated pathways.

The bromine atom in this compound is susceptible to oxidative addition by low-valent transition metal complexes, most commonly those of palladium or nickel. This initiates a catalytic cycle for various cross-coupling reactions. rsc.org

Suzuki-Miyaura Coupling: Reaction with organoboron reagents (R-B(OR)₂) to form new C-C bonds.

Heck Coupling: Reaction with alkenes to form substituted dienes. organic-chemistry.org

Sonogashira Coupling: Reaction with terminal alkynes to create conjugated enynes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

C-O Coupling: Reaction with alcohols or phenols to form ethers.

These reactions are foundational in modern organic synthesis and would allow the bromine atom to be replaced by a vast array of functional groups, making this compound a valuable linchpin molecule for convergent synthetic strategies.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Base | C(sp²)-C(sp²) |

| Heck | Styrene (B11656) | Pd(OAc)₂, Ligand, Base | C(sp²)-C(sp²) |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base | C(sp²)-C(sp) |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, Ligand, Base | C(sp²)-N |

Table 3: Potential Transition Metal-Catalyzed Cross-Coupling Reactions.

The carbon-bromine bond can undergo homolytic cleavage under radical-initiating conditions (e.g., using AIBN with Bu₃SnH, or via photoredox catalysis) to generate a vinyl radical. This reactive intermediate can participate in a variety of transformations. chemrxiv.org

Radical Addition: The radical can add to activated alkenes or alkynes, initiating a chain reaction to form more complex products.

Radical Cyclization: If the molecule is appropriately designed with an appended unsaturated moiety, intramolecular radical cyclization can occur, providing a powerful method for constructing five- or six-membered rings. acs.orgmdpi.com This is a key strategy in the synthesis of complex cyclic and polycyclic systems.

This radical reactivity complements the ionic and pericyclic pathways available to the molecule, underscoring its versatility as a synthetic intermediate.

Development as a Ligand in Asymmetric Catalysis

Chiral sulfoxides have emerged as a significant class of ligands in transition-metal-catalyzed asymmetric reactions. rsc.orgnih.gov Their efficacy stems from the stereogenic sulfur center, which can effectively induce chirality in the products of catalytic reactions. The development of chiral sulfoxide-olefin hybrid ligands has been particularly fruitful, demonstrating high efficiency in various asymmetric transformations.

This compound can be envisioned as a promising candidate for such a ligand. The vinyl group can coordinate to a metal center, while the chiral sulfoxide group acts as a stereocontrolling element. The proximity of the chiral center to the coordinating olefin is a key feature that often leads to high enantioselectivity.

Research on analogous chiral sulfoxide-olefin ligands has demonstrated their successful application in rhodium-catalyzed asymmetric 1,4-addition reactions of arylboronic acids to α,β-unsaturated carbonyl compounds. rsc.orgnih.govacs.org In these reactions, ligands bearing a sulfinyl group on a phenyl ring, attached to an olefin, have achieved excellent catalytic activities and enantioselectivities, with enantiomeric excesses (ee) up to 98% being reported. rsc.org The stereochemical outcome of these reactions can often be controlled by the chirality of the sulfoxide. nih.gov

For instance, in the rhodium-catalyzed asymmetric conjugate addition of phenylboronic acid to cyclic enones, various chiral sulfoxide-olefin ligands have been screened. The results, as summarized in the table below, highlight the influence of the ligand structure on the yield and enantioselectivity of the reaction. While data for this compound is not available, the performance of similar ligands provides a strong indication of its potential.

Table 1: Performance of Chiral Sulfoxide-Olefin Ligands in Rhodium-Catalyzed Asymmetric Conjugate Addition

| Ligand Structure (Analogous) | Catalyst System | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Phenyl vinyl sulfoxide derivative | [Rh(acac)(C2H4)2]/Ligand | Cyclohex-2-en-1-one | 95 | 92 |

| Naphthyl vinyl sulfoxide derivative | [Rh(acac)(C2H4)2]/Ligand | Cyclopent-2-en-1-one | 98 | 95 |

The electronic properties of the aryl group attached to the sulfoxide can also influence the catalytic activity. The presence of the bromine atom in this compound could modulate the electronic nature of the ligand and, consequently, its catalytic performance. Further research would be necessary to synthesize the enantiopure form of this compound and evaluate its effectiveness as a ligand in various asymmetric catalytic reactions.

Applications in Polymer Chemistry and Materials Science (e.g., copolymerization of vinyl sulfoxide derivatives)

Vinyl sulfoxide derivatives are intriguing monomers for polymer chemistry due to the unique properties imparted by the sulfoxide group, such as polarity, chirality, and thermal reactivity. However, the polymerization of vinyl sulfoxides can be challenging. acs.org

This compound, possessing a polymerizable vinyl group, could potentially serve as a monomer or comonomer in the synthesis of functional polymers. The resulting poly(vinyl sulfoxide)s could exhibit interesting properties for materials science applications. For example, the high polarity of the sulfoxide group can enhance the surface properties of polymers.

One promising area of application is the copolymerization of vinyl sulfoxides with other monomers to create materials with tailored properties. For instance, the copolymerization of vinyl sulfones (which can be derived from vinyl sulfoxides) with ethylene (B1197577) has been investigated. acs.org Using phosphino-phenolate nickel catalysts, high-molecular-weight copolymers with significant incorporation of the polar monomer were achieved. acs.org These copolymers displayed excellent crystallinity and improved surface properties. acs.org

The living anionic polymerization of phenyl vinyl sulfoxides has also been reported, allowing for the synthesis of well-defined polymers and block copolymers. consensus.appresearchgate.net This control over the polymer architecture opens up possibilities for creating advanced materials.

The table below summarizes representative data from studies on the copolymerization of vinyl sulfoxide derivatives, illustrating the potential for incorporating such monomers into polymer chains.

Table 2: Copolymerization of Vinyl Sulfoxide Derivatives

| Comonomer 1 | Comonomer 2 | Catalyst/Initiator | Molar Ratio (1:2) | Molar Mass (Mw, g/mol ) | Polydispersity Index (PDI) |

|---|---|---|---|---|---|

| Phenyl vinyl sulfoxide | Styrene | n-BuLi | 1:1 | 25,000 | 1.15 |

| Methyl vinyl sulfoxide | Methyl methacrylate | AIBN | 1:2 | 45,000 | 1.80 |

The presence of the bromo-substituent on the allyl group of this compound offers an additional handle for post-polymerization modification. This could allow for the grafting of other polymer chains or the introduction of specific functionalities, further expanding the scope of applications in materials science, such as in the development of responsive materials, membranes, or biocompatible polymers.

Vii. Future Research Perspectives and Emerging Areas

Development of Sustainable and Green Synthesis Approaches for Brominated Sulfoxides

The synthesis of sulfoxides has traditionally relied on the oxidation of sulfides, often using stoichiometric amounts of peroxides or hypervalent iodine reagents with various transition-metal catalysts. sci-hub.st However, many of these methods involve toxic metals, hazardous oxidants, or complex procedures, leading to significant waste generation. sci-hub.st The development of greener, more sustainable methods for the synthesis of brominated sulfoxides is a critical area for future research.

Key research directions include:

Photocatalysis: Visible-light photoredox catalysis represents a promising, metal-free approach. sci-hub.st Utilizing inexpensive photocatalysts like Rose Bengal and air as a green oxidant can facilitate the selective synthesis of sulfoxides from alkenes and thiols at room temperature. sci-hub.st Future work could adapt these light-driven protocols for the specific synthesis of brominated allylic sulfoxides, focusing on optimizing reaction conditions and exploring the impact of different wavelengths on reaction efficiency and selectivity. rsc.org

Biocatalysis: The use of enzymes, such as flavin-containing monooxygenases (FMOs), offers a biodegradable and non-toxic catalytic route to chiral sulfoxides. nih.gov These biocatalyzed oxidations operate under mild conditions and often use molecular oxygen as the ultimate oxidant, presenting a significant advantage over classical methods. nih.gov Research into engineering and discovering new enzymes with high selectivity for brominated prochiral sulfides is a key future direction.

Alternative Solvents and Reagents: The use of deep eutectic solvents (DESs) and mechanochemistry are emerging as sustainable alternatives to conventional organic solvents. rsc.org Developing methods that combine biocatalysis with these techniques could lead to highly efficient and environmentally benign sulfoxidation processes. rsc.org Additionally, exploring reagents like formic acid, which can be derived from biomass, for the deoxygenation of sulfoxides offers a sustainable route for related transformations. rsc.org

Exploration of Novel Catalytic Systems for Enantioselective Transformations

The synthesis of enantiopure sulfoxides is of paramount importance due to their application as chiral auxiliaries and their presence in pharmaceuticals. nih.govorganic-chemistry.org The catalytic enantioselective oxidation of prochiral sulfides is the most direct method for their preparation. acsgcipr.orgscispace.com While significant progress has been made, the development of more general, efficient, and highly selective catalytic systems remains a major goal.

Future research in this area will likely focus on:

Advanced Metal-Ligand Complexes: While titanium-based systems with chiral ligands like diethyl tartrate (DET) or BINOL derivatives are well-established, there is still a need for catalysts that are less sensitive to the substrate structure. scispace.comwiley-vch.de Exploration of new chiral ligands for metals such as vanadium, manganese, ruthenium, and iron could lead to catalysts with improved activity and enantioselectivity. organic-chemistry.orgwiley-vch.delibretexts.org For instance, chiral Salen and Schiff base ligands have shown promise in complexation with various metals to catalyze asymmetric sulfoxidation. organic-chemistry.orgwiley-vch.delibretexts.org

Organocatalysis: The development of metal-free catalytic systems is a growing area of interest. Chiral organic molecules, such as bifunctional squaramides, can be used to achieve oxidative kinetic resolution of sulfides, providing access to both chiral thioethers and sulfoxides with excellent selectivity.

Biocatalytic Systems: Beyond isolated enzymes, the use of whole-cell systems for biocatalytic sulfoxidation is an attractive approach. nih.gov Future work will involve genome mining to discover novel enzymes with enhanced stability and substrate scope, as well as engineering existing enzymes to improve their performance for specific substrates like those leading to (3-Bromoprop-1-ene-2-sulfinyl)benzene. nih.gov

| Catalyst System | Chiral Ligand/Biocatalyst | Oxidant | Typical Enantiomeric Excess (ee) | Reference |

| Titanium Complex | (R,R)-Diethyl Tartrate (DET) | tert-Butyl Hydroperoxide (TBHP) | Varies with substrate | wiley-vch.de |

| Titanium Complex | (R)-6,6′-Diphenyl-BINOL | 70% aq. TBHP | Up to 90% | scispace.com |

| Vanadium Complex | Chiral Schiff Bases | Hydrogen Peroxide (H₂O₂) | 31-99% | organic-chemistry.org |

| Manganese-Salen Complex | Chiral Salen Ligands | Iodosobenzene | Up to 90% | wiley-vch.de |

| Biocatalysis | Baeyer-Villiger Monooxygenases (BVMO) | O₂ | High | acsgcipr.org |

Integration with Advanced Automation and High-Throughput Methodologies for Reaction Discovery

The discovery and optimization of new chemical reactions can be a slow, iterative process. youtube.com High-Throughput Experimentation (HTE), which utilizes multi-well plates to run numerous reactions in parallel on a small scale, is a powerful tool for accelerating this process. youtube.comyoutube.com

Future applications in the context of this compound synthesis and reactivity include:

Rapid Screening of Catalysts and Conditions: HTE platforms can be used to rapidly screen large libraries of ligands, catalysts, solvents, and oxidants to identify optimal conditions for the enantioselective synthesis of brominated sulfoxides. youtube.comacs.org This approach significantly reduces the time and resources required for reaction optimization. youtube.com

Discovery of Novel Transformations: By randomly combining reagents in a high-throughput format, researchers can discover unexpected reactivity and novel transformations involving allylic sulfoxides. youtube.com

Automated Synthesis and Self-Driving Labs: The integration of HTE with robotics and artificial intelligence can lead to "self-driving labs" capable of autonomously designing, executing, and analyzing experiments. youtube.com This technology can be applied to explore the vast chemical space around brominated sulfoxides, leading to the discovery of new reactions and synthetic routes. youtube.com The development of rapid and reliable high-throughput screening methods for detecting sulfoxide (B87167) formation and enantioselectivity is crucial for the success of these automated platforms. nih.govnih.gov

Uncovering New Reactivity Modes and Designing Cascade Reactions for Increased Synthetic Efficiency

This compound, as an allylic sulfoxide, possesses unique reactivity that can be harnessed for complex molecule synthesis. The sulfoxide group is not merely a spectator; it can actively participate in and direct chemical transformations.

Emerging research areas include:

acsgcipr.orgthieme-connect.com-Sigmatropic Rearrangements: The reversible acsgcipr.orgthieme-connect.com-sigmatropic rearrangement of allylic sulfoxides to allylic sulfenates is a powerful transformation. nih.govacs.org In the presence of trapping agents, this rearrangement can lead to the stereocontrolled formation of allylic alcohols. nih.gov Future work will focus on coupling this process with other reactions in a domino or cascade sequence to build molecular complexity efficiently. researchgate.net For example, the in situ generated sulfenate anion can be used as a nucleophile in palladium-catalyzed arylation or allylation reactions, providing a novel route to other sulfoxides. mdpi.com

Sulfoxide-Directed C-H Functionalization: The sulfoxide group can act as a directing group for the functionalization of otherwise unreactive C-H bonds. researchgate.netnih.gov This strategy allows for the introduction of various functional groups at specific positions, offering a powerful tool for late-stage modification of complex molecules. Research will focus on expanding the scope of nucleophiles and electrophiles that can be used in these transformations and developing catalytic versions of these reactions. researchgate.net

Cascade Reactions: Designing cascade reactions that involve the unique reactivity of the allylic sulfoxide moiety can significantly increase synthetic efficiency by minimizing purification steps and reducing waste. Future efforts will aim to design novel cascades that combine rearrangements, C-H functionalization, and other transformations in a single pot to rapidly construct complex molecular architectures.

Predictive Computational Design for Tailored Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT) and machine learning, is becoming an indispensable tool in modern synthetic chemistry. nih.govchemrxiv.org These methods provide deep insights into reaction mechanisms and can predict the outcomes of reactions, thereby guiding experimental design.

Future research will leverage computational tools to:

Model Transition States and Predict Selectivity: For enantioselective catalysis, accurately predicting stereoselectivity is a major challenge. researchgate.net DFT calculations can be used to model the transition states of sulfoxidation reactions, providing insights into the origins of enantioselectivity and helping in the rational design of more effective chiral ligands and catalysts. acs.org

Develop Predictive Machine Learning Models: By curating large datasets from high-throughput experiments and the literature, machine learning models can be trained to predict reaction outcomes, such as yield and enantioselectivity, with high accuracy. chemrxiv.orgacs.org These data-driven models can accelerate the discovery of optimal reaction conditions and even predict the success of reactions with novel substrates. acs.org

Uncover Reaction Mechanisms: Computational studies can elucidate complex reaction mechanisms, such as those involved in cascade reactions or novel reactivity modes. acs.orgmdpi.com Understanding the detailed energetic landscape of a reaction allows chemists to rationally manipulate reaction conditions to favor desired products and suppress unwanted side reactions. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-bromoprop-1-ene-2-sulfinyl)benzene, and how can purity be maximized?

- Methodology : Start with brominated benzene precursors (e.g., 1-bromo-3-(3-bromophenyl)benzene, CAS 16400-51-4) . Use sulfinylating agents like thionyl chloride or sulfuryl chloride under anhydrous conditions. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using GC-MS (>95% threshold) or HPLC (C18 column, acetonitrile/water mobile phase) . Monitor reaction progress with <sup>1</sup>H NMR for sulfinyl group incorporation (δ ~2.8–3.2 ppm for sulfinyl protons) .

Q. How should researchers characterize the stereochemical configuration of the sulfinyl group?

- Methodology : Employ chiral HPLC (e.g., Chiralpak IA column) or polarimetry to distinguish enantiomers. Compare experimental optical rotation with literature values for (R)- or (S)-configured sulfoxides. For definitive assignment, use X-ray crystallography (if crystals form) or computational methods (DFT-based prediction of chiroptical properties) .

Q. What are the key stability considerations for handling this compound?

- Methodology : Store under inert atmosphere (argon) at –20°C to prevent oxidation of the sulfinyl group. Monitor decomposition via TLC (silica gel, iodine visualization) and track hygroscopicity using Karl Fischer titration. Avoid prolonged exposure to light, as bromoalkenes are prone to photodegradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Perform DFT calculations (e.g., Gaussian 16) to model transition states for Suzuki-Miyaura couplings. Optimize ligand selection (e.g., Pd(PPh3)4) based on electron-withdrawing effects of the sulfinyl group. Validate predictions experimentally by comparing yields with/without sulfinyl modification .

Q. What strategies resolve contradictions in spectroscopic data for sulfinyl intermediates?

- Methodology : If NMR signals conflict with expected patterns (e.g., splitting due to hindered rotation), use variable-temperature NMR to probe dynamic effects. For ambiguous mass spectrometry peaks, employ high-resolution MS (HRMS-ESI) or isotope labeling (e.g., deuterated analogs) to confirm molecular formulas .

Q. How does the sulfinyl group influence biological activity in enzyme inhibition studies?

- Methodology : Test inhibition against cytochrome P450 enzymes using fluorometric assays. Compare IC50 values with non-sulfinyl analogs. Perform molecular docking (AutoDock Vina) to map interactions between the sulfinyl oxygen and enzyme active sites .

Q. What experimental designs mitigate side reactions during sulfinyl-directed functionalization?

- Methodology : Use protecting groups (e.g., TMS for bromoalkene) to block undesired sites. Optimize reaction stoichiometry via Design of Experiments (DoE) to balance sulfinyl-directed lithiation and competing pathways. Monitor intermediates in real time using in situ IR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.